molecular formula C19H24N2O4S B216049 N-{4-[(butylamino)sulfonyl]phenyl}-2-(4-methoxyphenyl)acetamide

N-{4-[(butylamino)sulfonyl]phenyl}-2-(4-methoxyphenyl)acetamide

Cat. No. B216049
M. Wt: 376.5 g/mol
InChI Key: YDZVRUBRPFBUFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(butylamino)sulfonyl]phenyl}-2-(4-methoxyphenyl)acetamide, also known as BMS-986165, is a small molecule drug that is currently being developed for the treatment of autoimmune diseases. It is a selective inhibitor of TYK2, a protein that plays a key role in the immune response.

Mechanism of Action

N-{4-[(butylamino)sulfonyl]phenyl}-2-(4-methoxyphenyl)acetamide selectively inhibits TYK2, a protein that is involved in the signaling pathways of several cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, N-{4-[(butylamino)sulfonyl]phenyl}-2-(4-methoxyphenyl)acetamide can reduce the production of pro-inflammatory cytokines and modulate the immune response.
Biochemical and Physiological Effects:
N-{4-[(butylamino)sulfonyl]phenyl}-2-(4-methoxyphenyl)acetamide has been shown to reduce inflammation and improve disease symptoms in preclinical models of autoimmune diseases. It has also been shown to have a favorable safety profile in clinical trials, with no serious adverse events reported.

Advantages and Limitations for Lab Experiments

One advantage of N-{4-[(butylamino)sulfonyl]phenyl}-2-(4-methoxyphenyl)acetamide is its selectivity for TYK2, which reduces the risk of off-target effects. However, its potency may limit its use in certain experiments, as high concentrations may be required to achieve the desired effect.

Future Directions

There are several potential future directions for the development of N-{4-[(butylamino)sulfonyl]phenyl}-2-(4-methoxyphenyl)acetamide. One area of interest is its potential use in combination with other drugs for the treatment of autoimmune diseases. Another area is the exploration of its effects on other cytokine signaling pathways, as TYK2 is involved in multiple pathways. Additionally, further studies are needed to determine the optimal dosing and administration of N-{4-[(butylamino)sulfonyl]phenyl}-2-(4-methoxyphenyl)acetamide for different autoimmune diseases.
Conclusion:
N-{4-[(butylamino)sulfonyl]phenyl}-2-(4-methoxyphenyl)acetamide is a promising small molecule drug that selectively inhibits TYK2 and has shown efficacy in preclinical models and clinical trials for autoimmune diseases. Further research is needed to fully understand its mechanism of action and potential applications, but it has the potential to be a valuable addition to the arsenal of drugs for the treatment of autoimmune diseases.

Synthesis Methods

N-{4-[(butylamino)sulfonyl]phenyl}-2-(4-methoxyphenyl)acetamide was first synthesized by Bristol-Myers Squibb (BMS) using a multi-step process. The starting material was 4-methoxyphenylacetic acid, which was converted to an acid chloride. This was then reacted with N-butylsulfonamide and 4-aminophenylboronic acid to give the desired product.

Scientific Research Applications

N-{4-[(butylamino)sulfonyl]phenyl}-2-(4-methoxyphenyl)acetamide has been shown to be effective in preclinical models of autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease. It has also been tested in clinical trials for psoriasis and psoriatic arthritis. The results of these trials have shown promising efficacy and safety profiles.

properties

Product Name

N-{4-[(butylamino)sulfonyl]phenyl}-2-(4-methoxyphenyl)acetamide

Molecular Formula

C19H24N2O4S

Molecular Weight

376.5 g/mol

IUPAC Name

N-[4-(butylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C19H24N2O4S/c1-3-4-13-20-26(23,24)18-11-7-16(8-12-18)21-19(22)14-15-5-9-17(25-2)10-6-15/h5-12,20H,3-4,13-14H2,1-2H3,(H,21,22)

InChI Key

YDZVRUBRPFBUFK-UHFFFAOYSA-N

SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.